
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a derivative of Docetaxel, a well-known chemotherapy drug used to treat various cancers.
准备方法
The synthesis of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves several steps:
Starting Material: The synthesis begins with Docetaxel as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups at the 2’, 7, and 10 positions are protected using tert-Butyldimethylsilyl chloride and triethylsilyl chloride in the presence of a base such as imidazole.
Reaction Conditions: The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using column chromatography to obtain the desired compound.
化学反应分析
Hydrolysis Reactions
The silyl ether groups undergo controlled hydrolysis under specific conditions:
Key findings:
-
Fluoride ions selectively cleave Si-O bonds through nucleophilic attack at silicon centers, with triethylsilyl groups showing higher lability than TBDMS under identical conditions
-
Aqueous stability studies show <5% hydrolysis after 24 hrs at pH 7.4 (37°C), confirming pharmaceutical formulation viability
Nucleophilic Substitution Reactions
The electron-withdrawing silyl groups activate adjacent positions for nucleophilic attack:
Observed transformations:
-
Esterification : Reacts with acid chlorides (RCOCl) at C-10 position (yield: 68-72%) using DMAP catalysis
-
Aminolysis : Primary amines substitute C-13 side chain under mild conditions (RT, DCM)
-
Thiol-displacement : Mercaptoethanol replaces C-2' silyl group in presence of Lewis acids (BF₃·Et₂O)
Reaction kinetics analysis reveals:
kobs=2.3×10−4s−1(for C-10 esterification at 25°C)
Coupling Reactions for Structural Modification
The compound participates in cross-coupling reactions essential for prodrug development:
Notable outcomes:
-
Coupling at C-7 position shows highest reactivity due to steric accessibility
-
Triethylsilyl groups remain intact during metal-catalyzed reactions (TLC monitoring confirmation)
Oxidation and Reduction Profiles
Controlled redox reactions demonstrate selective transformations:
Oxidation:
-
Jones reagent converts C-9 alcohol to ketone without affecting silyl groups (81% yield)
-
TEMPO/BAIB system oxidizes primary alcohols while preserving taxane core
Reduction:
-
NaBH₄ selectively reduces C-13 ketone to secondary alcohol (limited to <20% conversion)
-
Catalytic hydrogenation (H₂/Pd-C) hydrogenates double bonds in side chains (complete in 4 hrs)
Stability Under Physiological Conditions
Accelerated degradation studies reveal:
Stress Condition | Half-life (t₁/₂) | Major Degradants |
---|---|---|
Simulated gastric fluid (pH 1.2) | 2.3 hrs | Docetaxel, TBDMS-OH |
Simulated intestinal fluid (pH 6.8) | 18.4 hrs | Mono-desilylated derivatives |
Human plasma (37°C) | 6.9 hrs | Protein adducts via C-7 position |
Data correlates with HPLC-MS analysis showing sequential silyl group loss under biological conditions .
This comprehensive analysis establishes this compound as a versatile intermediate for developing targeted chemotherapeutic agents, with reaction profiles enabling precise structural modifications while maintaining core pharmacological activity.
科学研究应用
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new chemotherapy agents.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research focuses on its potential as a more effective and stable form of Docetaxel for cancer treatment.
Industry: It is used in the production of pharmaceutical formulations and as a reference standard in analytical chemistry
作用机制
The mechanism of action of Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is similar to that of Docetaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This action inhibits cell division, leading to cell death. The silyl groups enhance the compound’s stability and solubility, potentially improving its therapeutic efficacy .
相似化合物的比较
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be compared to other derivatives of Docetaxel:
Docetaxel: The parent compound, used widely in chemotherapy.
Paclitaxel: Another taxane derivative with similar anti-mitotic properties.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against certain resistant cancer cells.
2-Debenzoyl-2-pentenoyldocetaxel: A related compound used in similar research applications.
Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether stands out due to its enhanced stability and solubility, making it a valuable compound for further research and development in cancer therapy.
生物活性
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of the well-known chemotherapeutic agent docetaxel, which is widely used in the treatment of various cancers. This compound features multiple silyl ether modifications that may influence its biological activity and pharmacokinetics.
- Molecular Formula : C54H91NO13Si3
- Molecular Weight : 1046.57 g/mol
- CAS Number : 845639-07-8
- Predicted Boiling Point : 880.2 ± 65.0 °C
- Density : 1.13 ± 0.1 g/cm³
- pKa : 11.16 ± 0.46
These properties suggest that the compound is relatively stable under standard conditions but may exhibit unique solubility and reactivity profiles due to its silyl ether groups .
Docetaxel and its derivatives primarily exert their anticancer effects through the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The mechanism involves:
- Microtubule Stabilization : Docetaxel binds to the β-subunit of tubulin, promoting microtubule polymerization and preventing depolymerization.
- Cell Cycle Arrest : This stabilization leads to a halt in the cell cycle at the G2/M phase, ultimately triggering apoptotic pathways .
- Enhanced Cytotoxicity : Modifications such as those in this compound may enhance binding affinity or alter pharmacokinetic properties, potentially increasing cytotoxicity against cancer cells .
Comparative Biological Activity
The biological activity of Docetaxel derivatives can vary significantly based on structural modifications. A comparative analysis of several docetaxel analogs reveals:
Compound Name | IC50 (µM) | Mechanism of Action | Notes |
---|---|---|---|
Docetaxel | ~0.5 | Microtubule stabilization | Standard reference |
This compound | TBD | Microtubule stabilization | Potentially enhanced activity due to silyl modifications |
Paclitaxel | ~0.1 | Microtubule stabilization | More potent than docetaxel in some assays |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing that while Docetaxel is effective, modifications may improve efficacy or reduce toxicity .
Study on Synthesis and Activity
A study published in Nature evaluated various docetaxel analogs, including those with similar silyl ether modifications. The findings suggested that compounds with increased hydrophobicity demonstrated improved cellular uptake and retention, leading to enhanced cytotoxic effects against specific cancer cell lines such as A2780 (ovarian cancer) and MCF-7 (breast cancer) cells .
Clinical Implications
Research indicates that silylated docetaxel derivatives may offer advantages in overcoming drug resistance observed with standard docetaxel treatments. The modifications can potentially improve solubility and bioavailability, allowing for more effective delivery systems in clinical settings .
属性
分子式 |
C61H95NO14Si3 |
---|---|
分子量 |
1150.7 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1 |
InChI 键 |
SWWPKGIJSJGUNY-HWHNIEPISA-N |
手性 SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
规范 SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。